N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide” is a chemical compound with the CAS Number: 877041-39-9 . It has a molecular weight of 229.66 and its IUPAC name is N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide” is 1S/C10H12ClNO3/c1-6(11)10(14)9-4-3-8(15-9)5-12-7(2)13/h3-4,6H,5H2,1-2H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
“N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide” is a powder that is stored at room temperature .Scientific Research Applications
Carcinogenicity Studies
Research on compounds structurally related to N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide, such as 5-nitrofurans with heterocyclic substituents, has highlighted their carcinogenic potential. These studies have revealed the induction of tumors in animal models, suggesting the significance of understanding the carcinogenicity of such compounds (Cohen et al., 1975).
Comparative Metabolism
Investigations into the metabolism of chloroacetamide herbicides and their derivatives in human and rat liver microsomes have provided insights into the metabolic pathways involved. This research is crucial for understanding the biological interactions and potential health impacts of these compounds (Coleman et al., 2000).
Antimicrobial and Antimalarial Activity
Synthetic efforts have led to the development of novel derivatives with antimicrobial properties. For example, the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and related compounds have shown promising results against microbial pathogens. Such studies are pivotal for the discovery of new therapeutic agents (Altalbawy, 2013).
Neuroprotective and Therapeutic Potential
Research on multifunctional amides has indicated moderate enzyme inhibitory potentials and mild cytotoxicity, with implications for treating neurodegenerative diseases like Alzheimer's. These findings underline the therapeutic potential of compounds with structures similar to N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide (Hassan et al., 2018).
Environmental Impact and Herbicide Safeners
The environmental fate and activity of related chloroacetamide herbicides have been examined, providing valuable information on their behavior in agricultural settings and potential impacts on ecosystems. Such studies are essential for developing safer and more effective agricultural chemicals (Banks & Robinson, 1986).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
N-[[5-(2-chloropropanoyl)furan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6(11)10(14)9-4-3-8(15-9)5-12-7(2)13/h3-4,6H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJXRMSQAUJOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(O1)CNC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.